12-Hydroxyeicosapentaenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,10E,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-QGQBRVLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345707 | |
| Record name | 12-Hydroxyeicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12-HEPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81187-21-5 | |
| Record name | 12-Hydroxyeicosapentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081187215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxyeicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N395S00KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of 12 Hydroxyeicosapentaenoic Acid
Enzymatic Formation
The formation of 12-HEPE from EPA is catalyzed by several families of enzymes, with lipoxygenases playing the most prominent role. The involvement of other enzyme systems like Cytochrome P450 and cyclooxygenases is also considered, although their direct contribution to 12-HEPE synthesis is less defined.
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like EPA. mdpi.comcreative-proteomics.com This reaction is the principal route for the biosynthesis of 12-HEPE in various cell types, including platelets, leukocytes, macrophages, and skin cells. nih.govnih.gov The process begins with the release of EPA from membrane phospholipids (B1166683) by phospholipase A2. nih.gov
The primary enzyme responsible for 12-HEPE production is 12-lipoxygenase (12-LOX). mdpi.com In humans, the platelet-type 12-LOX, encoded by the ALOX12 gene, oxidizes EPA to an unstable intermediate, 12-hydroperoxyeicosapentaenoic acid (12-HpEPE). nih.govwikipedia.orgwikipedia.org This intermediate is then rapidly reduced by peroxidases, such as glutathione (B108866) peroxidase, to form the more stable 12-HEPE. reactome.orgtandfonline.com
Studies have identified 12-HEPE as a significant metabolite in various tissues. For instance, it is a prominent EPA-derived metabolite accumulated in the skin of mice fed an omega-3 rich diet, with the expression of the Alox12 gene being notably high in skin tissue. nih.govresearchgate.net Similarly, cold and β3-adrenergic stimulation can promote the biosynthesis and release of 12-HEPE from brown adipose tissue, where 12-LOX activity is increased. exlibrisgroup.comnih.govnyu.edu Platelets are also a major source of 12-LOX and can generate 12-HEPE from EPA. nih.gov
In certain species, particularly mice, an enzyme known as 12/15-lipoxygenase (12/15-LOX) plays a significant role in metabolizing fatty acids. nih.govnih.gov This enzyme is the murine ortholog of human 15-lipoxygenase (15-LOX) and exhibits dual positional specificity, meaning it can oxygenate fatty acids at either the C12 or C15 position. nih.govfrontiersin.org
During inflammatory responses and tissue repair, such as in wound healing, 12/15-LOX generates a range of monohydroxy oxylipins, including 12-HEPE. biorxiv.org In murine models of airway inflammation, the biosynthesis of 12-HEPE has been shown to be dependent on 12/15-LOX. frontiersin.org This pathway is essential for the generation of various lipid mediators, and its activity is prominent in cells like eosinophils and macrophages. frontiersin.orgresearchgate.netresearchgate.net
The 5-lipoxygenase (5-LOX) pathway, which is responsible for producing leukotrienes, can interact with the 12-LOX pathway. tandfonline.commdpi.com One key interaction involves competition for the same substrate. 12S-HEPE, the product of the 12-LOX pathway, can act as a competitive substrate for 5-lipoxygenase in stimulated human neutrophils, potentially altering the profile of lipid mediators produced. hmdb.ca This suggests that by providing a competing substrate, 12-LOX products from platelets can modulate the anti-inflammatory potential of omega-3 fatty acids. hmdb.ca
Furthermore, maintaining a proper balance between the 5-LOX, 12-LOX, and 15-LOX pathways appears crucial for immune homeostasis. nih.gov Studies in mice have shown that a well-balanced axis of these LOX pathways is necessary for generating sufficient pro-resolving bioactive metabolites and preventing chronic inflammation. nih.gov Dual deficiency of 5-LOX and 12/15-LOX in macrophages has been shown to significantly alter arachidonic acid metabolism and reduce inflammation in disease models. mdpi.com
The direct role of Cytochrome P450 (CYP) and Cyclooxygenase (COX) enzymes in the primary biosynthesis of 12-HEPE is not as clearly established as that of the LOX pathways.
Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that metabolize a wide range of substances, including polyunsaturated fatty acids. nih.govresearchgate.netmdpi.com While CYPs extensively metabolize EPA, they primarily produce other metabolites. nih.gov For instance, CYP enzymes catalyze the formation of various epoxides, such as 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), and other hydroxylated derivatives like 19-HEPE. nih.govnih.gov Although some CYP isoforms can produce 12-HETE from arachidonic acid, suggesting a potential parallel pathway for EPA, direct evidence for significant 12-HEPE formation by CYPs is limited in the available research. nih.gov
Table 1: Key Enzymes in the Biosynthesis of 12-Hydroxyeicosapentaenoic Acid (12-HEPE)
| Enzyme | Gene (Human) | Primary Substrate | Intermediate Product | Final Product | Key Cell Types/Tissues |
|---|---|---|---|---|---|
| 12-Lipoxygenase | ALOX12 | Eicosapentaenoic Acid (EPA) | 12(S)-Hydroperoxyeicosapentaenoic acid (12-HpEPE) | 12(S)-Hydroxyeicosapentaenoic acid (12-HEPE) | Platelets, Skin, Brown Adipose Tissue |
| 12/15-Lipoxygenase | Alox15 (murine) | Eicosapentaenoic Acid (EPA) | 12-Hydroperoxyeicosapentaenoic acid (12-HpEPE) | this compound (12-HEPE) | Macrophages, Eosinophils (in mice) |
Role of Lipoxygenases (LOX)
Stereochemical Aspects of this compound Synthesis
The enzymatic synthesis of 12-HEPE is a stereospecific process, resulting in the formation of distinct stereoisomers, primarily 12(S)-HEPE and 12(R)-HEPE. wikipedia.orgnih.gov The specific isomer produced depends on the enzyme involved.
Lipoxygenase pathways predominantly yield the S-stereoisomer. The platelet-type 12-LOX (ALOX12) specifically converts EPA into 12(S)-HpEPE, which is then reduced to 12(S)-HEPE. wikipedia.orgreactome.orgnih.gov This isomer is the form implicated in platelet-neutrophil interactions and other biological activities. hmdb.ca
In contrast, the formation of the R-stereoisomer, 12(R)-HEPE, is associated with different enzymes. nih.govnih.gov While direct enzymatic synthesis of 12(R)-HEPE from EPA is less documented, pathways involving other lipoxygenases or cytochrome P450 enzymes are potential sources. nih.gov For example, the enzyme 12R-lipoxygenase (ALOX12B), found mainly in the skin, metabolizes arachidonic acid to its 12(R) derivative, suggesting it could potentially form 12(R)-HEPE from EPA in that tissue. wikipedia.org Similarly, some cytochrome P450 enzymes are known to form 12(R)-HETE from arachidonic acid, indicating a possible, though not extensively confirmed, route to 12(R)-HEPE. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 12-HEPE |
| Eicosapentaenoic acid | EPA |
| Arachidonic acid | AA |
| 12-Hydroperoxyeicosapentaenoic acid | 12-HpEPE |
| 12-Hydroxyeicosatetraenoic acid | 12-HETE |
| 15-Hydroxyeicosatetraenoic acid | 15-HETE |
| 12(S)-Hydroxyeicosapentaenoic acid | 12(S)-HEPE |
| 12(R)-Hydroxyeicosapentaenoic acid | 12(R)-HEPE |
| 17,18-epoxyeicosatetraenoic acid | 17,18-EpETE |
| 19-hydroxyeicosapentaenoic acid | 19-HEPE |
| Prostaglandin H3 | PGH3 |
| Glutathione | |
| Linoleic acid | |
| Dihomo-γ-linoleic acid | DLA |
| Docosahexaenoic acid | DHA |
| Lipoxin A4 | LXA4 |
| Resolvin D1 | RvD1 |
| Prostaglandin E2 | PGE2 |
| Leukotriene B4 | LTB4 |
| Thromboxane A2 | TXA2 |
| 4-hydroxydocosahexaenoic acid | 4-HDHA |
| 11-hydroxydocosahexaenoic acid | 11-HDHA |
Downstream Metabolism of this compound
While the initial synthesis of 12-HEPE from EPA via 12-lipoxygenase (12-LOX) is well-established, its subsequent metabolic fate is a complex area of research. Evidence suggests that 12-HEPE is not an inert endpoint but rather a substrate for further enzymatic conversion into other bioactive molecules. hmdb.ca The downstream metabolism can involve various enzymatic pathways, including those catalyzed by other lipoxygenases, cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. nih.govnih.gov
One of the most clearly defined downstream pathways involves the interaction between different cell types. Platelet-derived 12S-HEPE can be metabolized by neutrophils into novel dihydroxylated forms: 5S,12S-dihydroxyeicosapentaenoic acid (5,12-diHEPE) and 12S,20-dihydroxyeicosapentaenoic acid (12,20-diHEPE). hmdb.ca This conversion highlights a process of transcellular metabolism, where an intermediate produced by one cell type is utilized by another to generate new signaling molecules. hmdb.ca
Furthermore, based on the metabolism of the analogous omega-6 fatty acid metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), other potential pathways for 12-HEPE can be inferred. For instance, the hydroperoxy precursor of 12-HETE can be converted into hepoxilins and keto-derivatives like 12-oxo-ETE. frontiersin.org This suggests that 12-HEPE could potentially be metabolized into corresponding hepoxilin and 12-oxo-eicosapentaenoic acid (12-oxo-EPE) variants, particularly in tissues like the skin where such enzymatic machinery is present. frontiersin.orgnih.gov
| Metabolite | Precursor | Key Enzyme(s) | Metabolic Pathway Status |
|---|---|---|---|
| 5S,12S-dihydroxyeicosapentaenoic acid (5,12-diHEPE) | 12S-HEPE | 5-Lipoxygenase (in neutrophils) | Confirmed |
| 12S,20-dihydroxyeicosapentaenoic acid (12,20-diHEPE) | 12S-HEPE | ω-hydroxylase (in neutrophils) | Confirmed |
| 12-oxo-eicosapentaenoic acid (12-oxo-EPE) | 12-HEPE | eLOX3 (inferred) | Putative |
| Hepoxilins (EPA-derived) | 12-HpEPE | eLOX3 (inferred) | Putative |
Tissue-Specific Metabolic Progression
The metabolic progression of 12-HEPE is not uniform throughout the body; instead, it is highly dependent on the specific tissue, the enzymes expressed therein, and the physiological context. nih.gov
Brown Adipose Tissue (BAT): BAT is a primary source of 12-HEPE, particularly in response to cold exposure or β3-adrenergic stimulation. nih.govnih.govalfred.edu In this tissue, 12-LOX activity is increased, leading to the synthesis and subsequent release of 12-HEPE into the circulation. nih.govnih.gov Thus, the metabolic progression in BAT is characterized by its function as an endocrine organ that produces and secretes 12-HEPE, which then acts as a "batokine" on other tissues, such as skeletal muscle and adipocytes, to promote glucose uptake. nih.govnih.gov The focus in BAT is on the synthesis and export of 12-HEPE rather than its local degradation. researchgate.net
Skin: The skin is a major site of omega-3 fatty acid metabolism, and 12-HEPE has been identified as the most prominent metabolite to accumulate in this tissue following a diet rich in these fatty acids. nih.gov This is consistent with the high expression levels of the genes Alox12 and Alox12b, which encode for the 12-LOX enzymes responsible for 12-HEPE synthesis, in the skin compared to other organs. nih.gov In human keratinocytes, 12-HEPE itself exerts biological effects, indicating it functions as a key active mediator in the skin. nih.gov While its further local metabolism is less defined, the presence of enzymes like eLOX3 suggests a potential for conversion to other lipids like hepoxilins or keto-derivatives. frontiersin.orgnih.gov
Platelets and Neutrophils: This interaction provides a clear example of transcellular metabolism. Platelets are a significant source of 12-HEPE, which they generate from EPA via the 12-LOX pathway. hmdb.ca Following its synthesis, 12-HEPE can be released from the platelets and subsequently taken up by neutrophils. These immune cells then further metabolize 12-HEPE into dihydroxylated products, demonstrating a cooperative metabolic cascade between different cell types. hmdb.ca
Adipocytes and Skeletal Muscle: In these tissues, 12-HEPE primarily functions as a signaling molecule to enhance glucose uptake. nih.govnih.gov While it is a target for the endocrine actions of 12-HEPE released from BAT, detailed information on the specific enzymatic pathways that metabolize or degrade 12-HEPE within these tissues is limited. Research indicates that circulating levels of 12-HEPE are negatively correlated with adiposity and insulin (B600854) resistance. nih.govnih.gov
| Tissue | Primary Metabolic Role/Progression | Key Enzymes | Notes |
|---|---|---|---|
| Brown Adipose Tissue (BAT) | Synthesis and secretion into circulation | 12-Lipoxygenase (12-LOX) | Acts as an endocrine organ, releasing 12-HEPE as a "batokine". nih.govnih.gov |
| Skin | High level of synthesis and accumulation | 12-Lipoxygenase (Alox12, Alox12b) | 12-HEPE is a prominent active metabolite in the skin. nih.gov |
| Platelets | Synthesis and release | 12-Lipoxygenase (12-LOX) | Initiates transcellular metabolism with neutrophils. hmdb.ca |
| Neutrophils | Uptake and conversion of platelet-derived 12-HEPE | 5-Lipoxygenase, ω-hydroxylases | Produces dihydroxylated metabolites (diHEPEs). hmdb.ca |
| Skeletal Muscle & White Adipose Tissue | Target tissue for 12-HEPE action (glucose uptake) | - | Metabolic degradation pathways are not well-defined. nih.govnih.gov |
Biological Roles and Molecular Mechanisms of 12 Hydroxyeicosapentaenoic Acid
Anti-inflammatory Actions
12-Hydroxyeicosapentaenoic acid (12-HEPE), a metabolite of eicosapentaenoic acid (EPA), demonstrates significant anti-inflammatory properties through various molecular mechanisms. nih.govnih.govnih.govescholarship.org It plays a crucial role in modulating inflammatory responses, particularly in the context of skin inflammation and atherosclerosis. nih.govnih.gov
Inhibition of Pro-inflammatory Eicosanoids and Cytokines
12-HEPE is involved in the complex regulation of inflammatory mediators. While omega-3 fatty acids like EPA are known to compete with arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids, 12-HEPE itself is a product of this metabolic pathway. mdpi.comjpp.krakow.pl The anti-inflammatory effects of omega-3 fatty acids are partly attributed to their metabolites, such as HEPEs, which can attenuate macrophage inflammation. nih.gov For instance, studies have shown that EPA and its metabolites can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages. nih.gov
Modulation of Neutrophil Infiltration
A key anti-inflammatory action of 12-HEPE is its ability to inhibit the infiltration of neutrophils into inflamed tissues. nih.gov Neutrophils are primary drivers of acute inflammation, and their excessive accumulation can lead to tissue damage. mdpi.commdpi.com Research has demonstrated that topical application of 12-HEPE can suppress inflammation associated with contact hypersensitivity by reducing the migration of neutrophils into the skin. nih.gov This effect is critical in mitigating the pathological consequences of an overactive inflammatory response.
Regulation of Chemokine Expression (e.g., CXCL1, CXCL2)
12-HEPE exerts its influence on neutrophil infiltration by regulating the expression of specific chemokines. nih.gov Chemokines are a family of small cytokines that direct the movement of white blood cells, including neutrophils. In human keratinocytes, 12-HEPE has been shown to inhibit the expression of CXCL1 and CXCL2, two potent neutrophil chemoattractants. nih.gov By downregulating these chemokines, 12-HEPE effectively reduces the signaling cascade that recruits neutrophils to the site of inflammation. nih.gov
Retinoid X Receptor Alpha (RXRα) Axis
The mechanism by which 12-HEPE regulates chemokine expression involves the Retinoid X Receptor Alpha (RXRα). nih.gov RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription. frontiersin.org Studies have revealed that 12-HEPE's inhibitory effect on CXCL1 and CXCL2 expression in human keratinocytes is mediated through the RXRα. nih.gov This finding identifies a specific molecular pathway through which this lipid mediator executes its anti-inflammatory functions.
Antioxidant Properties
In addition to its anti-inflammatory roles, 12-HEPE is also associated with antioxidant activities.
Scavenging Reactive Oxygen Species (ROS)
While direct scavenging of reactive oxygen species (ROS) by 12-HEPE is not extensively documented, the broader family of omega-3 fatty acid metabolites is involved in mitigating oxidative stress. nih.gov The production of 12-HEPE itself is influenced by the cellular redox state, as the enzyme responsible for its synthesis, 12-lipoxygenase, is sensitive to inactivation by ROS. nih.gov Conversely, the anti-inflammatory actions of 12-HEPE, such as reducing neutrophil infiltration, indirectly contribute to a decrease in ROS production, as neutrophils are a major source of these reactive molecules during inflammation. mdpi.com
Reduction of Oxidative Stress
While direct studies focusing exclusively on 12-HEPE's role in reducing oxidative stress are still emerging, the broader context of its parent compound, EPA, provides significant insights. EPA has demonstrated anti-inflammatory and antioxidative properties. biorxiv.orgbiorxiv.org It can mitigate lipopolysaccharide (LPS)-induced oxidative stress in macrophages by reducing the expression of hypoxia-inducible factor 1-alpha (HIF1α), a key player in cellular responses to low oxygen and inflammatory conditions. biorxiv.orgnih.gov This action helps to decrease the production of reactive oxygen species (ROS) and preserve mitochondrial membrane potential. biorxiv.orgnih.gov The protective effects of EPA against oxidative stress are often linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the subsequent inhibition of the NF-κB signaling pathway, a central regulator of inflammation. biorxiv.org Given that 12-HEPE is a major metabolite of EPA, it is plausible that it mediates some of these antioxidant effects. Further research is needed to specifically elucidate the direct mechanisms of 12-HEPE in combating oxidative stress.
Metabolic Regulation and Energy Homeostasis
12-HEPE plays a crucial role in the regulation of systemic metabolism and the maintenance of energy balance. nih.gov This lipid mediator acts as a "batokine," a signaling molecule secreted from brown adipose tissue (BAT), to influence metabolic processes in other tissues. nih.govalfred.edu Studies have shown that concentrations of 12-HEPE are negatively correlated with insulin (B600854) resistance, as measured by HOMA-IR, and are found to be lower in individuals with obesity. nih.gov The administration of 12-HEPE has been shown to improve glucose tolerance, highlighting its potential as a key regulator of energy homeostasis. nih.gov
Glucose Metabolism and Uptake
A primary function of 12-HEPE is its ability to enhance glucose uptake and metabolism, particularly in tissues vital for energy expenditure. nih.govnih.gov This positions 12-HEPE as a significant contributor to maintaining glucose homeostasis.
Research has demonstrated that 12-HEPE promotes the uptake of glucose into both brown adipose tissue and skeletal muscle. nih.govnyu.edunih.gov In vivo studies in mice have shown that the administration of 12-HEPE improves glucose tolerance by specifically driving glucose into these two tissues. nih.gov This effect is significant as BAT is a primary site of non-shivering thermogenesis, a process that consumes substantial amounts of glucose and fatty acids to generate heat. nih.govmdpi.com Skeletal muscle is also a major site of glucose disposal, and enhanced uptake in this tissue is critical for maintaining blood glucose levels. researchgate.net The ability of 12-HEPE to stimulate glucose uptake in these key metabolic tissues underscores its importance in systemic glucose control. nih.gov
12-HEPE exerts its effects on glucose metabolism by activating an intracellular signaling pathway that mimics the action of insulin. nih.govalfred.edu This insulin-like signaling cascade is initiated without the direct involvement of the insulin receptor itself, suggesting a parallel or complementary mechanism for regulating glucose transport. nih.gov By triggering these downstream pathways, 12-HEPE can effectively promote the translocation of glucose transporters to the cell surface, thereby facilitating glucose entry into the cell. nih.gov
The molecular mechanism underlying 12-HEPE-induced glucose uptake involves the activation of the canonical phosphatidylinositol-3-kinase (PI3K)-Akt signaling pathway. nih.gov Research has shown that 12-HEPE stimulates the phosphorylation and activation of Akt at both Ser473 and Thr308 residues, indicating the involvement of both the mammalian target of rapamycin (B549165) complex 2 (mTORC2) and phosphoinositide-dependent kinase-1 (PDK1). nih.gov The activation of Akt, in turn, leads to the phosphorylation of its downstream target, AS160, which is a critical step in promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govoup.com The increased presence of GLUT4 on the cell surface enhances the capacity of the cell to take up glucose. nih.govmdpi.com The essential role of this pathway was confirmed by experiments where the inhibition of PI3K with wortmannin (B1684655) or the inhibition of mTORC1/2 with Torin1 significantly reduced or abolished 12-HEPE's effect on glucose uptake. nih.gov
Table 1: Research Findings on 12-HEPE and Glucose Metabolism
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| 12-HEPE improves glucose tolerance. | Mice | Intraperitoneal administration of 12-HEPE drove glucose uptake into skeletal muscle and BAT. | nih.gov |
| 12-HEPE promotes glucose uptake. | Murine brown adipocytes | 12-HEPE stimulated glucose uptake in a dose-dependent manner. | nih.gov |
| 12-HEPE activates Akt signaling. | Murine brown adipocytes | 12-HEPE induced phosphorylation of Akt at Ser473 and Thr308. | nih.gov |
| PI3K/mTOR is crucial for 12-HEPE's effect. | Murine brown adipocytes | Inhibition of PI3K or mTORC1/2 blocked 12-HEPE-induced glucose uptake. | nih.gov |
| 12-HEPE promotes Glut4 translocation. | Murine brown adipocytes | 12-HEPE stimulation led to the movement of Glut4 to the plasma membrane. | nih.gov |
Cold Adaptation and Thermogenesis
12-HEPE is intrinsically linked to the physiological response to cold exposure and the process of adaptive thermogenesis. nih.govnyu.edu
Mass spectrometry-based lipidomics in both mice and humans have revealed that exposure to cold or stimulation of β3-adrenergic receptors leads to a significant increase in the biosynthesis and release of 12-HEPE from brown adipose tissue. nih.govnyu.edu This suggests that 12-HEPE is a key signaling molecule produced during the activation of BAT. The enzyme 12-lipoxygenase (12-LOX) is essential for this process, as the inhibition or genetic ablation of 12-LOX in brown adipocytes impairs the body's ability to adapt to cold. nih.gov This impairment is directly linked to reduced glucose uptake and metabolism in BAT. nih.gov The administration of a 12-LOX inhibitor in mice led to an inability to tolerate cold, an effect that was rescued by the co-injection of 12-HEPE. nih.gov These findings establish 12-HEPE as a critical cold-induced "batokine" that is necessary for proper adaptive thermogenesis, partly by ensuring adequate fuel supply in the form of glucose to the heat-generating brown adipose tissue. nih.govnih.govnyu.edu
Table 2: Research Findings on 12-HEPE and Cold Adaptation
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Cold exposure increases 12-HEPE. | Mice and Humans | Cold and β3-adrenergic stimulation promoted the biosynthesis and release of 12-HEPE from BAT. | nih.govnyu.edu |
| 12-LOX is required for cold adaptation. | Mice | Inhibition of 12-LOX impaired cold tolerance, which was rescued by 12-HEPE administration. | nih.gov |
| 12-LOX ablation impairs BAT function. | Murine brown adipocytes | Deletion of 12-LOX in BAT hampered the animal's capacity to adapt to cold temperatures. | nih.gov |
Association with Insulin Sensitivity and Resistance
This compound (12-HEPE) has emerged as a significant lipid mediator in the regulation of glucose metabolism and insulin sensitivity. Research indicates a strong link between circulating levels of 12-HEPE and metabolic health, particularly in the context of obesity and insulin resistance.
Studies have shown that concentrations of 12-HEPE are diminished in individuals who are overweight or have obesity when compared to lean individuals. nih.gov A noteworthy finding is the negative correlation observed between 12-HEPE levels and the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), a key indicator of insulin resistance. nih.gov This suggests that lower levels of 12-HEPE are associated with a higher degree of insulin resistance. In subcutaneous white adipose tissue, 12-HEPE has also been negatively associated with insulin resistance. nih.gov
The source of this metabolically active lipid appears to be brown adipocytes, as demonstrated in murine studies where cold exposure or β3-adrenergic stimulation significantly increased 12-HEPE production. nih.gov Animal models have further elucidated the functional role of 12-HEPE. The administration of 12-HEPE to mice has been shown to improve glucose tolerance. nih.gov This improvement is driven by enhanced glucose uptake into crucial metabolic tissues, namely skeletal muscle and brown adipose tissue. nih.govnih.gov The mechanism involves the activation of an intracellular signaling pathway similar to that of insulin. nih.gov
These findings underscore the potential of 12-HEPE as an endogenous regulator of glucose homeostasis, linking the metabolic activity of brown fat to systemic insulin sensitivity.
Table 1: Summary of Research Findings on 12-HEPE and Insulin Sensitivity
| Finding | Study Model/Population | Key Outcome | Reference |
| Correlation with BMI | Human subjects (lean, overweight, obese) | 12-HEPE concentrations are decreased in subjects with obesity or overweight compared to lean controls. | nih.gov |
| Correlation with Insulin Resistance | Human subjects | 12-HEPE concentrations are negatively correlated with HOMA-IR. | nih.gov |
| Effect on Glucose Tolerance | Mouse model | Intraperitoneal administration of 12-HEPE improves glucose tolerance. | nih.gov |
| Mechanism of Action | Mouse model | 12-HEPE promotes glucose uptake into skeletal muscle and brown adipose tissue. | nih.govnih.gov |
| Origin of Production | Mouse brown adipocytes | Cold exposure or β3-adrenergic stimulation increases 12-HEPE production in brown fat. | nih.gov |
GPR120 Receptor Involvement in Metabolic Effects
The G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), plays a crucial role in mediating the metabolic benefits of omega-3 polyunsaturated fatty acids. nih.govnih.gov GPR120 is recognized as a physiological receptor for these fatty acids, and its activation triggers potent anti-inflammatory and insulin-sensitizing effects. nih.govresearchgate.net
GPR120 is expressed in key metabolic tissues, including adipocytes and macrophages. nih.govnih.gov Its activation in adipocytes is linked to the regulation of glucose metabolism. Specifically, GPR120 stimulation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, a critical step for glucose uptake into cells. dovepress.com This process is mediated through a Gαq/11-PI3K/Akt signaling pathway. dovepress.com Knockdown of GPR120 has been shown to impair glucose uptake and reduce the expression of both GLUT4 and insulin receptor substrate 1 (IRS1), further highlighting its importance in insulin signaling. dovepress.com
While 12-HEPE is a downstream metabolite of the GPR120 ligand eicosapentaenoic acid (EPA), the receptor's activation by various long-chain fatty acids initiates signaling cascades that improve metabolic health. For example, GPR120 activation enhances glucose-stimulated insulin secretion and protects pancreatic β-cells from dysfunction. mdpi.com In macrophages, GPR120 activation suppresses inflammation, a key contributor to insulin resistance in obesity. researchgate.net The anti-inflammatory and insulin-sensitizing effects attributed to GPR120 activation align with the observed metabolic benefits of 12-HEPE, suggesting that the GPR120 pathway is a primary mediator of these actions. nih.govnih.gov
Cardiovascular Regulatory Effects
Modulation of Platelet Activation and Aggregation
12-HEPE exerts significant regulatory effects on platelet function, which is critical in the context of arterial thrombosis and cardiovascular disease. nih.govnih.gov It is the primary metabolite produced by platelets when they are exposed to its precursor, EPA. nih.govashpublications.org
Research demonstrates that 12-HEPE is a potent inhibitor of platelet activation. nih.govnih.gov It effectively inhibits agonist-stimulated platelet aggregation, with some studies indicating it has a greater potency than EPA itself. nih.govashpublications.org The inhibitory action of 12-HEPE extends to several key processes in platelet activation. It more powerfully attenuates the secretion of both dense granules and α-granules and reduces the activation of integrin αIIbβ3 compared to EPA. nih.gov Integrin activation is a final common pathway for platelet aggregation.
Table 2: Comparative Effects of EPA and 12-HEPE on Platelet Function
| Platelet Function | Effect of EPA | Effect of 12-HEPE | Reference |
| Agonist-Induced Aggregation | Inhibits | Inhibits (more potent than EPA) | nih.govashpublications.org |
| Dense Granule Secretion | Attenuates | Attenuates (more potent than EPA) | nih.gov |
| α-Granule Secretion | Attenuates | Attenuates (more potent than EPA) | nih.gov |
| Integrin αIIbβ3 Activation | Attenuates | Attenuates (more potent than EPA) | nih.gov |
| Thrombus Formation (ex vivo) | Attenuates | Attenuates | nih.gov |
| Clot Retraction | Delays | No effect | nih.gov |
| Platelet Adhesion (under flow) | Reduces | No effect | nih.gov |
Improvement of Vascular Function
Beyond its effects on platelets, 12-HEPE has been shown to contribute to the improvement of vascular function. In a mouse model of diet-induced obesity, administration of 12-HEPE led to an improvement in the pulsatility and resistive indexes of the common carotid artery. nih.gov These indexes are measures of arterial stiffness and downstream vascular resistance, respectively. An improvement in these parameters suggests enhanced vascular compliance and better blood flow, indicating a positive effect on the health and function of the arterial wall.
Amelioration of Atherosclerosis Pathogenesis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in artery walls. nih.govwikipedia.org 12-HEPE has demonstrated protective effects that can ameliorate the development of this condition. nih.gov Studies have shown that EPA and its metabolites, particularly 12-HEPE, are associated with the accumulation of anti-inflammatory M2 macrophages within atherosclerotic plaques. oup.com This shift towards an anti-inflammatory macrophage phenotype is a crucial mechanism for stabilizing plaques and reducing local inflammation. Furthermore, in the aortic root, levels of 12-HEPE have been observed to follow a concentration gradient, suggesting its active involvement in vascular tissue. oup.com
A hallmark of early atherosclerosis is the transformation of macrophages into lipid-laden foam cells. nih.govnih.gov This process is driven by the excessive uptake of modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), by macrophages within the arterial intima. mdpi.comquiz-maker.com
Research has identified a direct inhibitory role for 12-HEPE in this critical pathogenic step. nih.gov Studies using isolated peritoneal macrophages demonstrated that 12-HEPE inhibits the foamy transformation of these cells when they are challenged with oxLDL. nih.gov This inhibitory effect is mediated through a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent mechanism. nih.gov By activating the 12-HEPE-PPARγ axis, the compound effectively hinders the accumulation of lipids within macrophages, thereby preventing their conversion into foam cells and mitigating a key initiating event in atherosclerosis. nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Dependency
12-HEPE has been shown to exert some of its biological effects through a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-dependent mechanism. PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. nih.govnih.gov While several hydroxyeicosapentaenoic acids (HEPEs) can act as ligands for PPARs, the potency can vary. nih.gov
In the context of atherosclerosis, 12-HEPE has demonstrated the ability to inhibit foam cell formation. nih.gov This inhibitory action was found to be dependent on PPARγ. nih.gov Studies using a mouse model of obesity have shown that dietary supplementation with linseed oil, which increases circulating levels of 12-HEPE, can improve measures of atherosclerosis. nih.gov Subsequent experiments involving the direct administration of 12-HEPE confirmed that its beneficial effects on foam cell formation are mediated through a PPARγ-dependent pathway. nih.gov Although other HEPEs, such as 8-HEPE, have been identified as more potent activators of PPARs in certain assays, 12-HEPE's role as a PPARγ ligand is significant in specific cellular contexts. nih.gov It is important to note that the concentration of different HEPEs in various tissues can influence which PPAR-mediated pathways are activated. nih.gov
LXRs-ABCA1/ABCG1 Signaling Pathways
The Liver X Receptors (LXRs), in conjunction with the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, form a critical signaling pathway for maintaining cellular cholesterol homeostasis. elifesciences.orgahajournals.org This pathway is not only central to preventing the buildup of cholesterol in cells but also plays a significant role in modulating inflammatory responses. elifesciences.orgahajournals.org
LXRs are nuclear receptors that, when activated, stimulate the transcription of genes including Abca1 and Abcg1. elifesciences.org The protein products of these genes, ABCA1 and ABCG1, are membrane transporters that facilitate the efflux of cholesterol from cells to high-density lipoprotein (HDL). ahajournals.orgnih.gov This process is a key component of reverse cholesterol transport, which is essential for preventing the development of atherosclerosis. nih.gov
Research has shown that the anti-inflammatory effects of LXR activation are largely dependent on the function of ABCA1. elifesciences.org By promoting cholesterol efflux, ABCA1 alters the lipid composition of the cell membrane, which in turn disrupts the formation of lipid rafts. elifesciences.org These specialized membrane domains are crucial for the assembly of signaling complexes for Toll-like receptors (TLRs), such as TLR4. elifesciences.orgahajournals.org Consequently, LXR-mediated activation of ABCA1 can inhibit TLR signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. elifesciences.orgahajournals.org
Both ABCA1 and ABCG1 are involved in this process, with evidence suggesting they have complementary roles. ahajournals.org While ABCG1 may have a more potent effect on modulating the inflammatory response in macrophages, the maximal effect requires the activity of both transporters. ahajournals.org Deficiency in both ABCA1 and ABCG1 leads to an enhanced inflammatory response to TLR ligands due to the accumulation of cholesterol in the plasma membrane and the subsequent amplification of TLR signaling. ahajournals.org
Influence on Cellular Proliferation and Apoptosis
12-HEPE has been shown to influence fundamental cellular processes such as proliferation and apoptosis, the programmed cell death essential for removing damaged cells. nih.gov Its effects can be dual-natured, promoting cell growth in some contexts while potentially contributing to anti-cancer mechanisms in others.
Dual Effects on Intestinal Epithelial Cell Growth
The impact of eicosapentaenoic acid (EPA) and its metabolites, including 12-HEPE, on intestinal epithelial cell growth is complex and can be described as having dual effects. On one hand, EPA has been shown to promote the proliferation and differentiation of intestinal stem cells (ISCs), which is crucial for the regeneration of the colonic epithelium. nih.gov This suggests a role in maintaining the integrity of the intestinal barrier. nih.govub.edu
Activation of Mitogenic Signaling Pathways (ERK 1/2, CREB, p38α)
Research has demonstrated that certain hydroxyeicosatetraenoic acids (HETEs), which are structurally similar to HEPEs, can act as mitogens in vascular endothelial cells and vascular smooth muscle cells (VSMCs). nih.gov This mitogenic effect, or stimulation of cell division, is often mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Specifically, both 12-HETE and 15-HETE have been found to promote the proliferation of these cell types in a MAPK-dependent manner. nih.gov
Furthermore, these lipid mediators can stimulate the migration of VSMCs through a pathway involving the cAMP-response element-binding protein (CREB). nih.gov The activation of CREB leads to the expression of interleukin-6 (IL-6), a cytokine that can promote cell migration. nih.gov While these findings are specific to HETEs, they provide a plausible framework for understanding how 12-HEPE might exert similar effects on cell proliferation and migration through the activation of these key signaling pathways. The p38 MAPK pathway, in particular, is known to be involved in cellular responses to stress and can influence both proliferation and apoptosis depending on the cellular context. iiarjournals.org
Regulation of Spermatogenesis
Spermatogenesis is the complex process of sperm cell development, beginning with the proliferation and differentiation of spermatogonia. ncert.nic.inoup.com Recent studies have highlighted the potential role of 12-HEPE in the regulation of this crucial reproductive process.
Spermatogonia Proliferation and Differentiation
12-HEPE, a metabolite of omega-3 polyunsaturated fatty acids (PUFAs), has been shown to play a significant role in rescuing spermatogenesis that has been disrupted, for instance, by chemotherapy agents like busulfan (B1668071). nih.govnih.gov In a mouse model with busulfan-induced spermatogenic dysfunction, dietary supplementation with omega-3 PUFAs led to an increase in testicular levels of 12-HEPE. nih.govnih.gov
This increase in 12-HEPE was associated with the restoration of both spermatogonia proliferation and differentiation. nih.govnih.gov The mechanism appears to involve the upregulation of Bone Morphogenic Protein 4 (BMP4) expression in Sertoli cells, which are essential support cells within the testes. nih.govnih.gov The increased BMP4, in turn, provides the necessary paracrine factors to stimulate the proliferation of undifferentiated spermatogonia and the differentiation of c-kit+ spermatogonia. nih.govnih.gov The signaling pathway implicated in this process is the GPR120-ERK1/2 pathway, which is activated by 12-HEPE in Sertoli cells. nih.govnih.gov
GPR120-ERK1/2 Pathway Activation
The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a cell surface receptor that plays a crucial role in mediating the effects of medium and long-chain fatty acids. nih.govmdpi.com Upon activation by specific ligands, such as the omega-3 fatty acid eicosapentaenoic acid (EPA), GPR120 initiates a cascade of intracellular signaling events that regulate a variety of physiological processes, including inflammation and metabolism. nih.govnih.gov One of the key signaling pathways activated by GPR120 is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a component of the mitogen-activated protein kinase (MAPK) cascade. researchgate.netnih.gov
Activation of GPR120 by an agonist leads to its coupling with heterotrimeric G proteins, particularly the Gαq/11 subunit. researchgate.netnih.gov This interaction triggers a conformational change in the Gαq/11 protein, causing it to release GDP and bind GTP, which in turn leads to its dissociation from the Gβγ dimer. nih.gov The activated Gαq/11 subunit then stimulates the enzyme phospholipase C-beta (PLCβ). mdpi.com
PLCβ acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The increase in cytosolic IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.netnih.gov The combined effects of elevated intracellular calcium and PKC activation lead to the phosphorylation and activation of the ERK1/2 kinases. researchgate.netnih.gov Once activated, ERK1/2 can translocate to the nucleus to phosphorylate various transcription factors, thereby regulating gene expression and influencing cellular processes like proliferation, differentiation, and survival. mdpi.com
Research has demonstrated that EPA, the precursor to this compound (12-HEPE), can activate macrophages through a GPR120-mediated pathway that involves the phosphorylation of Raf and subsequent activation of ERK1/2. mdpi.com Studies in 3T3-L1 adipocytes have also shown that GPR120 signaling promotes adipogenesis through the phosphorylation of ERK1/2. nih.gov While EPA is a known agonist for GPR120 that initiates this signaling cascade, the direct and specific role of its 12-lipoxygenase metabolite, 12-HEPE, in activating the GPR120-ERK1/2 pathway is a subject of ongoing investigation. However, 12-HEPE has been identified as a bioactive lipid mediator that can regulate glucose metabolism and platelet activity. nih.govnih.gov
Table 1: Key Proteins in the GPR120-ERK1/2 Signaling Pathway
| Protein | Full Name | Function in Pathway |
|---|---|---|
| GPR120 | G Protein-Coupled Receptor 120 | Cell surface receptor for long-chain fatty acids like EPA. nih.govmdpi.com |
| Gαq/11 | G protein alpha q/11 subunit | Transducer protein that couples GPR120 to downstream effectors. researchgate.netnih.gov |
| PLCβ | Phospholipase C-beta | Enzyme that cleaves PIP2 into IP3 and DAG. mdpi.com |
| PKC | Protein Kinase C | Activated by DAG; involved in the phosphorylation cascade leading to ERK1/2 activation. researchgate.net |
| ERK1/2 | Extracellular Signal-Regulated Kinase 1/2 | Key protein kinases that, upon activation, regulate cellular processes. researchgate.netnih.gov |
Table 2: Summary of Research Findings on GPR120-ERK1/2 Activation
| Finding | Model System | Ligand(s) | Key Outcome |
|---|---|---|---|
| Activation of GPR120 by fatty acids leads to increased intracellular Ca2+ and ERK1/2 phosphorylation. researchgate.net | Not specified | Fatty Acids | Demonstration of the GPR120-Ca2+-ERK1/2 signaling axis. |
| EPA activates RAW264.7 macrophages via a GPR120-mediated pathway involving Raf and ERK1/2 phosphorylation. mdpi.com | RAW264.7 Macrophages | Eicosapentaenoic Acid (EPA) | Linking EPA to the GPR120-Raf-ERK1/2 pathway in immune cells. |
| GPR120 signaling promotes adipogenesis in 3T3-L1 adipocytes through ERK1/2 phosphorylation. nih.gov | 3T3-L1 Adipocytes | Not specified | Role of GPR120-ERK1/2 in adipocyte differentiation. |
| GPR120 activation by agonists leads to stimulation of the MAP kinase pathway. nih.gov | HEK293 cells | DHA, cpdA | Confirmation of MAP kinase pathway activation downstream of GPR120. |
Involvement of 12 Hydroxyeicosapentaenoic Acid in Disease Pathophysiology
Inflammatory Skin Diseases
12-Hydroxyeicosapentaenoic acid (12-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has been identified as a significant regulator in skin inflammation. It is a prominent metabolite in the skin, where the enzymes responsible for its generation, Alox12 and Alox12b, are highly expressed. nih.gov
Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is a type of inflammatory skin disease characterized by a delayed-type hypersensitivity reaction to an allergen. nih.gov Research has shown that 12-HEPE plays a role in mitigating the inflammatory response in ACD.
Studies using mouse models of contact hypersensitivity have demonstrated that the topical application of 12-HEPE can inhibit inflammation by reducing the infiltration of neutrophils into the skin. nih.gov This effect is achieved by downregulating the expression of CXCL1 and CXCL2, two genes that encode for neutrophil chemoattractants, in keratinocytes. nih.gov This regulatory action is mediated through the retinoid X receptor α. nih.gov
In these experimental models, 12-HEPE has been shown to be more effective at ameliorating inflammation when applied topically compared to intraperitoneal injection. researchgate.net The anti-inflammatory effects of 12-HEPE are linked to its ability to suppress pathways that lead to inflammatory cell infiltration and the production of inflammatory cytokines in the skin. researchgate.net
It is important to note that while 12-HEPE, derived from omega-3 fatty acids, shows anti-inflammatory properties, other 12-hydroxylated fatty acids can be associated with allergic reactions. For instance, 12-hydroxystearic acid, found in hydrogenated castor oil, has been identified as a cause of allergic contact dermatitis in some individuals. researchgate.net This highlights the specific role of the parent fatty acid's saturation and structure in its allergenic potential. researchgate.net
Psoriasis Models (In Vitro Skin Model)
Psoriasis is a chronic inflammatory skin condition characterized by epidermal hyperplasia and immune system activation. nih.govnih.gov A key feature of psoriasis is a dysregulation of lipid mediators in the skin, with a notable increase in metabolites derived from n-6 polyunsaturated fatty acids like arachidonic acid (AA). nih.govnih.gov These n-6 derived lipid mediators, such as 12-hydroxyeicosatetraenoic acid (12-HETE), contribute to the inflammatory processes in psoriatic lesions. nih.gov
In contrast, metabolites of n-3 polyunsaturated fatty acids, like 12-HEPE from EPA, are considered to have anti-inflammatory properties. nih.govnih.gov In vitro studies using psoriatic skin models have shown that supplementing the culture media with EPA leads to an increase in the levels of 12-HEPE. nih.govnih.gov This increase in 12-HEPE, along with other n-3 derived mediators, helps to balance the production of epidermal lipid mediators. nih.govnih.gov
The supplementation with EPA in these models also resulted in a decrease in the levels of pro-inflammatory n-6 derived lipid mediators like 12-HETE. nih.gov These findings suggest that 12-HEPE, by counteracting the pro-inflammatory effects of n-6 fatty acid metabolites, may contribute to a more homeostatic state in the skin. nih.govnih.gov Research has also pointed to the existence of a specific 12R-lipoxygenase enzyme in human skin, which is responsible for producing 12R-HETE, a prominent metabolite in psoriatic lesions. pnas.org
Metabolic Disorders
Metabolic disorders, such as obesity and diabetes, are complex conditions often associated with chronic low-grade inflammation and dysregulated lipid metabolism. mdpi.commdpi.com The omega-3 fatty acid metabolite 12-HEPE has emerged as a molecule of interest in the context of these disorders.
Obesity
Obesity is characterized by excessive fat accumulation and is a major risk factor for various metabolic complications. mdpi.com Studies have indicated that concentrations of 12-HEPE may be altered in individuals with obesity. Some research has shown that 12-HEPE levels are decreased in individuals who are overweight or have obesity compared to lean individuals. nih.gov
Interestingly, 12-HEPE concentrations have been found to be negatively correlated with insulin (B600854) resistance in some studies. nih.gov Animal models of obesity have provided further insights into the potential role of 12-HEPE. For example, in a mouse obesity model, administration of linseed oil, which increases circulating 12-HEPE, was shown to improve measures of atherosclerosis, such as foam cell formation. nih.gov This effect was suggested to be mediated through a PPARγ-dependent mechanism. nih.gov
Furthermore, brown adipose tissue (BAT) has been identified as a source of 12-HEPE, with its production and release being stimulated by cold exposure or β3-adrenergic stimulation. nih.gov This suggests a potential role for 12-HEPE as a batokine, a signaling molecule released from BAT. nih.gov
Diabetes
Diabetes is a metabolic disease characterized by high blood sugar levels, often resulting from insulin resistance or insufficient insulin production. nih.govyoutube.com There is growing evidence suggesting that 12-HEPE may play a beneficial role in glucose metabolism.
Studies in mice have shown that the administration of 12-HEPE can improve glucose tolerance by promoting glucose uptake into skeletal muscle and brown adipose tissue. nih.gov This effect is thought to be mediated through the activation of an insulin-like intracellular signaling pathway. nih.gov In vitro studies have also demonstrated that 12-HEPE can control glucose uptake in adipocytes. nih.gov
Furthermore, research has shown that ablation of the 12-lipoxygenase (12-LOX) enzyme in mouse brown adipocytes impairs glucose uptake and metabolism, leading to a reduced ability to adapt to cold. nih.gov This highlights the importance of the 12-LOX pathway and its product, 12-HEPE, in regulating glucose homeostasis. Some human studies have also found a negative association between 12-HEPE levels in subcutaneous white adipose tissue and insulin resistance. nih.gov
Cardiovascular Diseases
Cardiovascular diseases (CVDs) are a group of disorders affecting the heart and blood vessels and are a leading cause of death globally. mdpi.com Inflammation and oxidative stress are major triggers for the development and progression of CVDs, particularly atherosclerosis, which involves the buildup of plaques in the arteries. nih.govnih.gov
The omega-3 fatty acid EPA and its metabolites, including 12-HEPE, have been investigated for their potential cardioprotective effects. nih.gov Research suggests that the benefits of EPA may be partly regulated by 12-HEPE. nih.gov Studies have shown that 12-HEPE is the primary oxylipin produced from EPA by platelets and that both EPA and 12-HEPE can inhibit platelet activation, a key process in the formation of blood clots that can lead to heart attacks and strokes. nih.govnih.gov
Specifically, 12-HEPE has been shown to dose-dependently inhibit collagen and thrombin-induced platelet aggregation. nih.gov It also more potently attenuates the surface expression of platelet activation markers compared to EPA. nih.gov In mouse models, 12-HEPE has been demonstrated to improve high-fat diet-induced atherosclerosis, suggesting an anti-inflammatory role in the vasculature. researchgate.net The mechanism for this appears to involve the inhibition of foam cell formation through a PPARγ-dependent pathway. nih.gov
Atherosclerosis Progression
Atherosclerosis is a chronic inflammatory condition characterized by the buildup of plaque within arterial walls, which can restrict blood flow and lead to serious cardiovascular events. lifeextension.comoregonstate.edu The development of this disease is a slow process that begins with damage to the endothelial cells lining the arteries. oregonstate.edu This damage facilitates the accumulation of fats, cholesterol, immune cells, and other substances, forming a plaque. oregonstate.edu
The bioactive lipid this compound (12-HEPE), a metabolite of eicosapentaenoic acid (EPA), has been shown to directly regulate human platelet activity. nih.gov Platelets are key players in blood clotting, but their abnormal activation can lead to the formation of dangerous thrombi. nih.gov Research indicates that 12-HEPE can inhibit several aspects of platelet activation, including the secretion of dense and alpha granules and the activation of integrins, ultimately leading to reduced platelet aggregation in response to collagen. nih.gov The antiplatelet effects of EPA are thought to be at least partially mediated through the production of 12-HEPE. nih.gov When platelets are enriched with EPA, the enzyme 12-lipoxygenase (12-LOX) metabolizes it into 12-HEPE, which then exerts its inhibitory effects. nih.gov This suggests that the cardiovascular benefits associated with EPA may be linked to the activity of its metabolite, 12-HEPE. nih.gov
Interactive Data Table: Platelet Inhibition by 12-HEPE
| Feature | Description |
| Mechanism | 12-HEPE inhibits dense granule secretion, α-granule secretion, and integrin activation. |
| Outcome | Leads to the inhibition of platelet aggregation in response to collagen. |
| Precursor | Formed from the metabolism of eicosapentaenoic acid (EPA) by the enzyme 12-lipoxygenase (12-LOX) within platelets. |
Reproductive Health
Spermatogenic Dysfunction
Spermatogenesis, the process of sperm production, is a complex and highly regulated process. Disruptions in this process can lead to male infertility. nih.gov Recent research has highlighted the potential role of 12-HEPE in protecting and restoring spermatogenesis, particularly in cases of damage caused by chemotherapy agents like busulfan (B1668071). nih.gov
A study in mice demonstrated that the omega-3 polyunsaturated fatty acid metabolite 12-HEPE can rescue busulfan-disrupted spermatogenesis. nih.gov The mechanism appears to involve the G protein-coupled receptor 120 (GPR120). 12-HEPE was found to up-regulate the expression of bone morphogenic protein 4 (BMP4) through the GPR120-ERK1/2 pathway in Sertoli cells. This, in turn, restored the proliferation and differentiation of spermatogonia. nih.gov These findings suggest that 12-HEPE may offer a protective effect on spermatogonia and that GPR120 could be a potential therapeutic target for certain types of male infertility. nih.gov
Interactive Data Table: 12-HEPE's Role in Spermatogenesis
| Component | Function |
| 12-HEPE | Upregulates BMP4 expression. |
| GPR120 | Acts as a receptor for 12-HEPE, activating the ERK1/2 pathway. |
| BMP4 | Promotes spermatogonia proliferation and differentiation. |
| Sertoli Cells | The site of GPR120-ERK1/2 pathway activation by 12-HEPE. |
Gastrointestinal Health
Colorectal Cancer Etiology (Complex Interactions)
Colorectal cancer (CRC) is a major cause of cancer-related deaths, and its development is influenced by a variety of factors, including diet and inflammation. nih.govplos.orgmayoclinic.org The lipid profile within the body has been shown to be altered in CRC patients, suggesting a role for lipid metabolism in the disease process. nih.gov
The G protein-coupled receptor 120 (GPR120), a receptor for omega-3 fatty acids, has a complex and somewhat contradictory role in CRC. While omega-3 fatty acids are generally considered to have anti-inflammatory and cancer-suppressing properties, GPR120 has also been implicated in cancer progression. nih.gov Some studies have found that GPR120 expression is increased in CRC cell lines and that its activation can promote angiogenesis (the formation of new blood vessels) by upregulating factors like vascular endothelial growth factor (VEGF). nih.gov This highlights the intricate and context-dependent nature of the interactions between lipid metabolites and their receptors in the development of colorectal cancer.
Other Inflammatory Conditions
Endometriosis (Mouse Model)
Endometriosis is a chronic inflammatory disease where tissue similar to the lining of the uterus grows outside the uterus. frontiersin.org Research using mouse models has provided insights into the potential role of 12-HEPE in mitigating this condition.
In a mouse model of endometriosis, it was found that the presence of omega-3 polyunsaturated fatty acids (PUFAs), which can be converted to 12-HEPE, was associated with a significant reduction in the number and weight of endometriotic lesions. nih.gov Lipid analysis revealed that these lesions and the surrounding peritoneal fluid were rich in 12/15-hydroxyeicosapentaenoic acid (12/15-HEPE), a product of the 12/15-lipoxygenase (12/15-LOX) pathway. nih.gov Further experiments using mice lacking the 12/15-LOX enzyme showed that the administration of EPA, the precursor to 12-HEPE, did not reduce the number of lesions, indicating the importance of the 12/15-LOX pathway in the protective effect. nih.gov These findings suggest that EPA-derived metabolites like 12-HEPE may help to suppress endometriosis through their anti-inflammatory actions. nih.gov
Interactive Data Table: 12-HEPE in a Mouse Model of Endometriosis
| Finding | Implication |
| Increased levels of 12/15-HEPE in endometriotic lesions and peritoneal fluid. | Suggests a local role for this metabolite in the disease process. |
| Reduced lesion size and number in mice with higher omega-3 PUFA levels. | Indicates a protective effect of omega-3 PUFAs. |
| Lack of protective effect from EPA in 12/15-LOX knockout mice. | Highlights the crucial role of the 12/15-LOX pathway and its product, 12-HEPE. |
| Lower expression of Interleukin-6 (IL-6) in mice with higher omega-3 PUFA levels. | Suggests an anti-inflammatory mechanism of action. |
Involvement of this compound in Dry Eye Disease Pathophysiology
Dry Eye Disease (DED) is a multifactorial condition of the ocular surface defined by a loss of tear film homeostasis. nih.govaao.org The pathophysiology is complex, involving tear film instability, hyperosmolarity, and ocular surface inflammation and damage. aao.orgbohrium.com Lipid abnormalities, particularly involving locally acting bioactive signaling lipids known as eicosanoids, have been reported in patients with DED and Meibomian Gland Dysfunction (MGD), a primary cause of evaporative dry eye. nih.gov Eicosanoids are derived from polyunsaturated fatty acids (PUFAs) and play a crucial role in regulating inflammation. nih.gov
This compound (12-HEPE) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). nih.gov It is generally considered to be involved in anti-inflammatory pathways. mdpi.com Research into the tear metabolome has shed light on the specific role of 12-HEPE in the complex inflammatory environment of the ocular surface in DED.
Detailed Research Findings
Studies analyzing the tear composition in individuals with DED and MGD have revealed a complex interplay between pro- and anti-inflammatory eicosanoids. In a study comparing individuals with poor meibum expressibility (a key sign of MGD) to healthy controls, researchers found that the MGD group had elevated levels of both pro-inflammatory and anti-inflammatory eicosanoids. mdpi.com
Specifically, levels of the pro-inflammatory eicosanoids 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) were higher in the MGD cases. mdpi.com Concurrently, the tears of these same individuals showed significantly increased concentrations of anti-inflammatory eicosanoids derived from EPA, including 12-HEPE and 18-hydroxyeicosapentaenoic acid (18-HEPE). mdpi.com
The simultaneous elevation of these opposing mediators suggests that as pro-inflammatory processes contribute to the pathophysiology of DED, a compensatory anti-inflammatory response is initiated to counteract the inflammation and attempt to restore ocular surface homeostasis. mdpi.com The increased presence of 12-HEPE is a key marker of this counter-regulatory mechanism. Further supporting this, other studies have noted that various anti-inflammatory eicosanoids are positively correlated with the severity of corneal staining, an indicator of ocular surface damage. mdpi.com This suggests that as the disease progresses and damage worsens, the production of these protective lipids increases.
The table below summarizes the comparative levels of key eicosanoids found in the tears of individuals with poor meibum expressibility versus normal controls, as detailed in recent research.
Table 1: Tear Eicosanoid Levels in Meibomian Gland Dysfunction (MGD)
| Eicosanoid | Function | MGD Cases (Mean ± SD) | Normal Controls (Mean ± SD) | p-value | Finding |
|---|---|---|---|---|---|
| 12-HEPE | Anti-inflammatory | 0.62 ± 0.66 | 0.52 ± 1.06 | 0.03 | Increased in MGD |
| 18-HEPE | Anti-inflammatory | 0.19 ± 0.24 | 0.06 ± 0.04 | 0.01 | Increased in MGD |
| 5-HEPE | Anti-inflammatory | 0.12 ± 0.21 | 0.07 ± 0.10 | 0.05 | Increased in MGD |
| 5-HETE | Pro-inflammatory | 0.69 ± 0.62 | 0.36 ± 0.62 | 0.01 | Increased in MGD |
| LTB4 | Pro-inflammatory | 0.14 ± 0.15 | 0.11 ± 0.26 | 0.04 | Increased in MGD |
Data sourced from a study comparing individuals with poor (cases) versus normal (controls) meibum expressibility. mdpi.com Values are presented in ng/mL.
Advanced Research Methodologies for 12 Hydroxyeicosapentaenoic Acid Studies
In Vitro Experimental Models
In the study of 12-Hydroxyeicosapentaenoic acid (12-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), researchers utilize various in vitro experimental models to elucidate its biological functions and mechanisms of action at the cellular level. These models, which include established cell lines and isolated primary cells, provide controlled environments to investigate the specific effects of 12-HEPE on different cell types, contributing to our understanding of its role in physiological and pathological processes.
Cell Line Studies
HaCaT Cells: The immortalized human keratinocyte cell line, HaCaT, serves as a valuable tool for studying the effects of 12-HEPE on skin inflammation. mdpi.comspandidos-publications.com Research has shown that HaCaT cells can be stimulated with agents like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory state. mdpi.com In such models, the anti-inflammatory potential of compounds can be assessed by measuring the expression of pro-inflammatory cytokines and chemokines. mdpi.com Studies have demonstrated that 12-HEPE can modulate the expression of inflammatory mediators in keratinocytes. nih.gov Specifically, 12-HEPE has been found to inhibit the expression of CXCL1 and CXCL2, two chemokines that attract neutrophils, through the retinoid X receptor α. nih.govuma.es This suggests a direct role for 12-HEPE in mitigating skin inflammation. nih.govuma.es
Caco-2 Cells: While direct studies on the effect of 12-HEPE on Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are not extensively detailed in the provided results, the gut is a site where the metabolism of dietary fatty acids is of great interest. The gene expression of enzymes involved in 12-HEPE generation, such as Alox12 and Alox12b, has been found to be significantly lower in the gut compared to the skin. nih.govuma.es This differential expression highlights tissue-specific metabolism of omega-3 fatty acids and suggests that the local concentration and effects of 12-HEPE may vary between the skin and the gastrointestinal tract.
3T3-L1 Adipocytes: The 3T3-L1 cell line, which can be differentiated into adipocytes, is a widely used model for studying obesity, insulin (B600854) resistance, and lipid metabolism. mdpi.com Research using 3T3-L1 adipocytes has shown that metabolites of arachidonic acid, a related polyunsaturated fatty acid, can induce inflammation and impair insulin signaling. nih.govresearchgate.net For instance, 12-hydroxyeicosatetraenoic acid (12-HETE) has been shown to increase the expression of inflammatory cytokines like TNF-α and IL-6 and to impair insulin signal transduction. nih.gov While direct studies on 12-HEPE in 3T3-L1 cells were not the primary focus of the provided results, the findings with 12-HETE suggest that lipoxygenase products can significantly impact adipocyte function. nih.govresearchgate.net This provides a rationale for investigating the specific effects of 12-HEPE in this model to understand its potential role in metabolic regulation.
Interactive Data Table: Effects of 12-HEPE and Related Compounds in Cell Line Studies
| Cell Line | Compound | Key Findings | Reference |
| HaCaT | 12-HEPE | Inhibited expression of neutrophil chemoattractants CXCL1 and CXCL2 via retinoid X receptor α. | nih.govuma.es |
| 3T3-L1 | 12-HETE | Increased expression of inflammatory cytokines (TNF-α, IL-6) and impaired insulin signaling. | nih.govresearchgate.net |
Isolated Primary Cell Systems
Human Keratinocytes: Studies using isolated primary human keratinocytes have corroborated the findings from HaCaT cell line studies. In these primary cells, 12-HEPE has been shown to inhibit the expression of the neutrophil chemoattractants CXCL1 and CXCL2. nih.gov This effect is mediated through the retinoid X receptor α, highlighting a specific molecular pathway for the anti-inflammatory action of 12-HEPE in the skin. nih.gov The identification of 12-HEPE as a prominent metabolite of omega-3 fatty acids in the skin, coupled with its anti-inflammatory effects on keratinocytes, underscores its potential importance in skin health. nih.govuma.es Furthermore, research has identified a 12R-lipoxygenase in human keratinocytes, an enzyme that can produce 12-hydroxy fatty acids, further supporting the local synthesis and action of these molecules in the skin. pnas.orgpnas.org
Platelets: Research on isolated human platelets has revealed a direct regulatory role for 12-HEPE in platelet activity. nih.govashpublications.org Both EPA and its metabolite, 12-HEPE, have been found to inhibit agonist-stimulated platelet aggregation. nih.govashpublications.org Notably, 12-HEPE is the primary oxylipin produced by platelets when EPA is present and demonstrates a more potent inhibition of dense granule secretion, α-granule secretion, and integrin αIIbβ3 activation compared to EPA itself. nih.gov These findings suggest that the antiplatelet effects of EPA are, at least in part, mediated by its conversion to 12-HEPE. nih.govashpublications.org This has significant implications for understanding the cardiovascular benefits associated with omega-3 fatty acid consumption. nih.gov
Interactive Data Table: Effects of 12-HEPE on Isolated Primary Cells
| Primary Cell Type | Key Findings | Mechanism of Action | Reference |
| Human Keratinocytes | Inhibited expression of CXCL1 and CXCL2. | Mediated through retinoid X receptor α. | nih.gov |
| Human Platelets | Inhibited agonist-stimulated platelet aggregation, dense granule secretion, α-granule secretion, and integrin αIIbβ3 activation. | Acts as a more potent antiplatelet agent than its precursor, EPA. | nih.govashpublications.org |
In Vivo Animal Models
Animal models, particularly murine models, are indispensable for studying the systemic effects of 12-HEPE in a complex biological environment. These models allow for the investigation of its role in inflammation, metabolic dysfunction, and cardiovascular disease, providing insights that are not achievable through in vitro studies alone.
Murine Models of Inflammation
Contact Hypersensitivity: The contact hypersensitivity (CHS) model in mice is a well-established model of allergic contact dermatitis. researchgate.net Studies have shown that topical application of 12-HEPE can effectively alleviate the inflammation associated with CHS. nih.govuma.es The mechanism behind this effect is the inhibition of neutrophil infiltration into the skin. nih.govuma.es This is consistent with the in vitro findings where 12-HEPE was shown to downregulate neutrophil chemoattractants in keratinocytes. nih.gov Furthermore, research has demonstrated that feeding mice a diet rich in omega-3 fatty acids, such as linseed oil, leads to the accumulation of 12-HEPE in the skin, suggesting that dietary intake can influence the levels of this anti-inflammatory metabolite at sites of inflammation. nih.govuma.es
Murine Models of Metabolic Dysfunction
High-Fat Diet Induced Obesity: Murine models of high-fat diet (HFD)-induced obesity are crucial for understanding the metabolic consequences of a Western-style diet. nih.govmdpi.com In these models, HFD feeding leads to weight gain, fat accumulation, and metabolic disturbances. nih.gov Lipidomic analysis of mice fed a HFD supplemented with linseed oil revealed a significant increase in the serum levels of 12-HEPE. nih.gov This suggests that dietary omega-3 fatty acids are metabolized to 12-HEPE, which may then exert systemic effects. Indeed, administration of 12-HEPE to mice on a HFD has been shown to improve certain pathological features associated with atherosclerosis. nih.gov
Cold Exposure: Exposure to cold is a physiological stressor that activates brown adipose tissue (BAT) thermogenesis and influences glucose metabolism. e-century.us Studies in mice have shown that cold exposure promotes the biosynthesis and release of 12-lipoxygenase (12-LOX) metabolites from BAT. nih.govalfred.edu Specifically, the cold-induced 12-LOX product, 12-HEPE, has been identified as a "batokine" that improves glucose metabolism. nih.govalfred.edu It achieves this by promoting glucose uptake into adipocytes and skeletal muscle through an insulin-like intracellular signaling pathway. nih.govalfred.edu Ablation of 12-LOX in mouse brown adipocytes impairs glucose uptake and blunts the adaptive response to cold, highlighting the critical role of the 12-LOX/12-HEPE axis in cold adaptation and glucose homeostasis. nih.govalfred.edu
Murine Models of Cardiovascular Disease
Atherosclerosis: Murine models of atherosclerosis, such as LDL receptor-deficient (LDLR-/-) mice fed a Western-type diet, are instrumental in studying the development and progression of atherosclerotic plaques. nih.govnih.gov Research has shown that dietary supplementation with omega-3 fatty acids can attenuate atherosclerotic plaque formation. nih.gov Lipidomic analysis in these models has identified 12-HEPE as a significant metabolite. In fact, in apolipoprotein E-deficient (Apoe-/-) mice, 12-HEPE was the most abundant EPA metabolite found in atherosclerotic plaques. ahajournals.org Furthermore, administration of 12-HEPE to mice with HFD-induced atherosclerosis improved vascular function, as indicated by improved pulsatility and resistive indexes. nih.gov Mechanistically, 12-HEPE was found to inhibit the transformation of macrophages into foam cells, a critical step in the development of atherosclerosis, in a peroxisome proliferator-activated receptor (PPAR)γ-dependent manner. nih.gov These findings strongly suggest that 12-HEPE has anti-atherosclerotic properties. nih.govresearchgate.net
Interactive Data Table: Research Findings of 12-HEPE in Murine Models
| Murine Model | Key Research Findings | Implication | Reference |
| Contact Hypersensitivity | Topical application of 12-HEPE inhibited inflammation and neutrophil infiltration. | 12-HEPE has topical anti-inflammatory effects in skin. | nih.govuma.es |
| High-Fat Diet Induced Obesity | Dietary omega-3s increase serum 12-HEPE; 12-HEPE administration improved atherosclerosis pathology. | 12-HEPE may mediate some of the metabolic benefits of omega-3s. | nih.gov |
| Cold Exposure | Cold induces 12-HEPE production from brown adipose tissue, which improves glucose uptake. | 12-HEPE acts as a batokine to regulate glucose metabolism. | nih.govalfred.edu |
| Atherosclerosis | 12-HEPE is abundant in atherosclerotic plaques and inhibits foam cell formation via PPARγ. | 12-HEPE has direct anti-atherosclerotic effects. | nih.govahajournals.orgresearchgate.net |
Murine Models of Reproductive Impairment (e.g., Busulfan-induced Spermatogenic Disruption)
Murine models are critical for studying reproductive disorders and the potential therapeutic effects of compounds like 12-HEPE. The busulfan-induced model of spermatogenic disruption is a widely used and relevant example for investigating male reproductive injury. mdpi.com Busulfan (B1668071), an antineoplastic agent, is known to damage the reproductive system by destroying spermatogonial stem cells in rodents, leading to a significant reduction in testis size, sperm concentration, and motility. mdpi.comnih.gov
In this model, a single intraperitoneal injection of busulfan is administered to mice to disrupt endogenous germ cells. nih.gov The resulting damage to the testes and epididymis is progressive, with the most severe effects, including the disappearance of most spermatocytes and spermatids, observed around 30 days after treatment. nih.govtandfonline.com Studies have shown that busulfan treatment can induce orchitis (testicular inflammation), disrupt the blood-testis barrier, and damage the cytoskeleton of Sertoli cells, which are essential for supporting developing sperm cells. plos.orgresearchgate.net The model also allows for the study of recovery, with evidence showing that testicular tissue and spermatogenic function begin a slow recovery process approximately 70 to 80 days after the initial busulfan treatment. nih.govtandfonline.com
Recent research has utilized this model to explore the protective role of omega-3 polyunsaturated fatty acids (PUFAs) and their metabolites. In a study investigating busulfan-disrupted spermatogenesis, mice were treated with busulfan and subsequently fed a diet supplemented with omega-3 PUFAs. nih.govnih.gov This dietary intervention was found to significantly improve sperm production and increase the number of undifferentiated and differentiated spermatogonia. nih.govnih.gov Mass spectrometry analysis of the testicular tissue from these mice revealed that levels of several omega-3 metabolites, including 12-HEPE, were significantly increased. nih.govnih.gov Further investigation showed that 12-HEPE specifically rescued spermatogonia proliferation and differentiation by enhancing the expression of bone morphogenic protein 4 (BMP4) in Sertoli cells, acting through the GPR120 receptor. nih.govnih.gov These findings highlight the value of the busulfan-induced model in identifying specific bioactive lipids like 12-HEPE that can mitigate chemotherapy-related reproductive damage. nih.gov
Table 1: Research Findings in Busulfan-Induced Spermatogenesis Disruption Model
| Finding | Model System | Key Methodologies | Outcome Related to 12-HEPE | Citation |
| Spermatogenesis Rescue | Busulfan-treated mice | Dietary omega-3 intervention, Histopathology, Immunofluorescence | Dietary omega-3, which increases testicular 12-HEPE, rescued spermatogenesis, increased sperm count, and restored the thickness of the spermatogenic tubule epithelium. | nih.gov |
| Metabolite Identification | Busulfan-treated mice fed omega-3s | Liquid Chromatography-Mass Spectrometry | Mass spectrometry identified 12-HEPE as one of the key omega-3 metabolites produced at high levels in the testes following the dietary intervention. | nih.govnih.gov |
| Mechanism of Action | Co-culture of Sertoli and spermatogonia cells | Cell treatment with 12-HEPE, Western Blotting | 12-HEPE was found to up-regulate Bone Morphogenic Protein 4 (BMP4) expression in Sertoli cells via the GPR120-ERK1/2 signaling pathway, which in turn restored spermatogonia proliferation. | nih.govnih.gov |
Transgenic and Gene Knockout Models (e.g., Fat-1 mice, 12/15-LOX-KO mice)
Transgenic and gene knockout mouse models are powerful tools for dissecting the specific pathways involved in the production and function of 12-HEPE. These models allow researchers to manipulate the genetic machinery responsible for synthesizing omega-3 fatty acids or the enzymes that convert them into bioactive metabolites.
Fat-1 Mice: The fat-1 transgenic mouse model provides a unique platform for studying the effects of endogenously produced omega-3 PUFAs. These mice carry the fat-1 gene from the roundworm Caenorhabditis elegans, which encodes an omega-3 fatty acid desaturase. This enzyme enables the mice to convert omega-6 PUFAs into omega-3 PUFAs, leading to tissues enriched with omega-3s like EPA without the need for specific dietary interventions. In a study investigating inflammatory bowel disease, fat-1 transgenic mice were crossed with mice deficient in the Alox15 gene (which encodes the enzyme 12/15-lipoxygenase). researchgate.net This double-transgenic model demonstrated that the protective, anti-inflammatory effects seen in fat-1 mice during colitis were dependent on Alox15. researchgate.net Crucially, the deficiency of Alox15 led to a significant reduction in the concentration of 12-HEPE, indicating that this enzyme is a key generator of 12-HEPE from the endogenously produced EPA in these mice. researchgate.net
12/15-LOX-KO Mice: Knockout (KO) models where the gene for a specific lipoxygenase (LOX) enzyme is deleted are fundamental for confirming the source of lipid mediators and understanding their pathological roles. The enzyme 12/15-lipoxygenase (Alox15 in mice) is responsible for producing 12-HEPE from EPA. researchgate.net Studies using 12/15-LOX-KO mice (also referred to as Alox15-/- or 12-LOKO mice) have been instrumental in clarifying the role of this enzyme and its products in inflammatory diseases. For example, in models of obesity induced by a high-fat "Western diet," 12/15-LOX-KO mice were protected from developing the inflammation, insulin resistance, and pancreatic islet hyperplasia seen in their wild-type counterparts. researchgate.net In another study, mice with a platelet-specific knockout of 12-LOX (Alox12 KO) were used to investigate inflammation during SARS-CoV-2 infection. pnas.org Platelets from these KO mice failed to produce 12-HEPE when stimulated, confirming that platelet 12-LOX is a primary source of this metabolite. pnas.org These gene-based knockout studies provide clear evidence for the role of 12/15-LOX in various disease processes and confirm its function in generating bioactive metabolites like 12-HEPE. researchgate.netnih.gov
Table 2: Key Transgenic and Gene Knockout Models in 12-HEPE Research
| Model | Genetic Modification | Key Application in 12-HEPE Research | Citation |
| Fat-1 Transgenic Mice | Expresses C. elegans fat-1 gene, enabling endogenous conversion of omega-6 to omega-3 PUFAs. | Used to study the effects of endogenously produced 12-HEPE and to demonstrate that its formation in colitis is dependent on the Alox15 enzyme. | researchgate.net |
| 12/15-LOX-KO Mice | Deletion of the Alox15 gene (12/15-lipoxygenase). | Demonstrates the role of the 12/15-LOX pathway in inflammation and metabolic disease; confirms Alox15 as a source of 12-HEPE. | researchgate.netresearchgate.net |
| Platelet-Specific 12-LOX KO Mice | Deletion of the Alox12 gene specifically in platelets. | Confirms that platelets are a major source of 12-HEPE during activation and allows for the study of its role in thrombosis and inflammation. | pnas.org |
Analytical Techniques and Lipidomics
Lipidomics, the large-scale study of lipids, requires highly sensitive and specific analytical techniques to identify and quantify hundreds of distinct lipid species within a biological sample.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 12-HEPE and other lipid mediators (oxylipins) in biological matrices. nih.gov This method offers high sensitivity and selectivity, which is essential given the low concentrations and isomeric complexity of these molecules. nih.gov The process begins with lipid extraction from samples like plasma, tissues, or cells, often using methods like the Bligh and Dyer technique. nih.gov
The extracted lipids are then separated using liquid chromatography, typically with a reverse-phase C18 column. nih.govlipidmaps.orgmdpi.com This separation is crucial for resolving isomers—molecules with the same mass but different structures, such as different positional isomers of HEPE. The separated molecules are then ionized, usually via electrospray ionization (ESI) in negative mode, and introduced into the mass spectrometer. mdpi.com
The tandem mass spectrometer (often a triple quadrupole) performs quantification using an approach called Multiple Reaction Monitoring (MRM). lipidmaps.org In MRM, the first quadrupole selects a specific precursor ion (the mass-to-charge ratio [m/z] of 12-HEPE, which is 319). This ion is then fragmented, and the second quadrupole selects a specific, characteristic product ion (e.g., m/z 179) for detection. nih.gov This two-stage filtering provides exceptional specificity, allowing for accurate quantification even in complex biological samples. nih.govlipidmaps.org The method is validated for its accuracy and precision and can achieve limits of quantification in the low nanogram to picogram per milliliter range. pnas.orgnih.gov
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. mdpi.com In the context of 12-HEPE research, it is primarily used to identify and quantify specific cell populations, assess cellular functions like proliferation and apoptosis, and measure the expression of cell surface and intracellular proteins. bmj.commdpi.com
For instance, in studies examining the immunological effects of lipid mediators, flow cytometry is essential for characterizing the immune cell landscape. bmj.compnas.org Freshly dissociated tissues can be processed into single-cell suspensions and stained with a panel of fluorochrome-conjugated antibodies against specific cell markers (e.g., CD45 for leukocytes, CD3 for T cells, CD8 for cytotoxic T cells). bmj.com The stained cells are passed one-by-one through a laser beam, and the resulting light scatter and fluorescence signals are detected, allowing for the precise quantification of various immune cell subsets, such as T cells, B cells, macrophages, and neutrophils. bmj.compnas.org
Furthermore, flow cytometry can be used to assess the functional state of these cells. Intracellular staining can measure the production of cytokines (e.g., IL-17, IFNγ) or other functional proteins like granzyme B in cytotoxic T cells. bmj.commdpi.com In studies on reproductive health, flow cytometry can analyze cell populations in the testes or characterize stem cells based on surface marker expression before assessing the effects of fatty acids. nih.gov This technique provides detailed, quantitative cellular data that is crucial for understanding the cellular targets and mechanisms of action of 12-HEPE.
Gene expression analysis provides critical insights into the molecular mechanisms by which 12-HEPE exerts its biological effects. These techniques measure the extent to which specific genes are being transcribed into messenger RNA (mRNA), indicating a cellular response to a stimulus.
Quantitative Real-Time PCR (qRT-PCR): This technique is used to accurately quantify the expression levels of a small number of specific genes. It is often employed to validate findings from larger-scale analyses or to investigate the regulation of a particular gene of interest. For example, in a study on spermatogenesis, qRT-PCR could be used to confirm that treatment with 12-HEPE leads to an increased expression of the BMP4 gene in Sertoli cells. nih.gov Similarly, research on skin inflammation demonstrated that 12-HEPE inhibited the expression of genes encoding the neutrophil chemoattractants CXCL1 and CXCL2 in keratinocytes. nih.gov This method is highly sensitive and specific, making it a cornerstone of mechanistic studies.
Microarrays and RNA-Sequencing: For a broader, more exploratory view of gene expression changes, researchers use high-throughput techniques like microarrays or RNA-sequencing (RNA-seq). These methods can simultaneously measure the expression levels of thousands of genes, providing a global picture of the cellular response to 12-HEPE. For example, studies have used these approaches to show that 12-LOX metabolites can promote the expression of a suite of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, in adipocytes and macrophages. mdpi.com This unbiased approach is critical for identifying novel pathways and molecular targets regulated by 12-HEPE.
Dietary Intervention Studies in Animal Models
Dietary intervention studies in animal models are essential for understanding the link between nutrient intake, the endogenous production of metabolites like 12-HEPE, and resulting health outcomes. nih.govmdpi.com These studies involve systematically modifying the composition of an animal's diet and observing the physiological, cellular, and molecular consequences.
A common approach is to supplement the diet with specific fatty acids. For example, to study the effects of 12-HEPE and other omega-3 derived metabolites, researchers have fed mice diets rich in omega-3 PUFAs, such as those containing fish oil or linseed oil. nih.govnih.gov In the study on busulfan-induced reproductive damage, a diet supplemented with omega-3 PUFAs led to elevated testicular levels of 12-HEPE and a rescue of spermatogenesis, directly linking dietary intake to the production of a therapeutic metabolite. nih.gov
Conversely, researchers use specific diets to induce disease states. High-fat diets, often referred to as "Western diets," are widely used to create models of obesity, metabolic syndrome, and insulin resistance. researchgate.netnih.gov In this context, researchers can investigate how the disease state alters lipid metabolism and how the absence of an enzyme like 12/15-LOX (in knockout mice) protects against the diet-induced pathology. researchgate.net These studies have shown that 12/15-LOX activity is enhanced in diet-induced obesity and that its products contribute to inflammation in adipose tissue and pancreatic islets. researchgate.netmdpi.com
The use of pair-fed control groups is a critical aspect of these studies. When an intervention diet (e.g., high-protein or supplemented) reduces food intake, a pair-fed group is given the same caloric amount of a standard diet to ensure that the observed effects are due to the diet's composition and not simply to reduced calorie consumption. nih.gov
Table 3: Examples of Dietary Intervention Studies in Animal Models
| Dietary Intervention | Animal Model | Purpose of Study | Key Finding Related to Lipid Metabolism | Citation |
| Omega-3 PUFA Supplementation | Busulfan-treated mice | To investigate the protective effects of omega-3s on reproductive damage. | Increased testicular levels of 12-HEPE, which rescued spermatogenesis. | nih.gov |
| Linseed Oil-Rich Diet | Mice with contact hypersensitivity | To study the role of dietary omega-3s in skin inflammation. | Increased accumulation of 12-HEPE in the skin, which was identified as the dominant anti-inflammatory metabolite. | nih.gov |
| "Western" High-Fat Diet | Wild-type and 12/15-LOX-KO mice | To induce obesity and inflammation and study the role of the 12/15-LOX pathway. | The Western diet increased 12-LOX activity in wild-type mice; KO mice were protected from inflammation and insulin resistance. | researchgate.net |
| Low Folate Diet | Mthfr677TT mice | To investigate gene-diet interactions in developmental biology. | Demonstrated how dietary deficiencies can alter plasma levels of key metabolites (folate, homocysteine). | mdpi.com |
Omega-3 Fatty Acid Supplementation (e.g., Linseed Oil, Fish Oil)
A fundamental and widely used methodology for investigating the biological significance of this compound (12-HEPE) involves dietary supplementation with omega-3 fatty acids. This approach leverages the body's natural enzymatic pathways to increase the endogenous production of 12-HEPE from its precursor, eicosapentaenoic acid (EPA). By enriching the diet with sources of EPA or its parent compound, alpha-linolenic acid (ALA), researchers can effectively elevate 12-HEPE levels in various tissues and study its subsequent physiological effects. Linseed oil and fish oil are two of the most common supplements used for this purpose.
Linseed Oil Supplementation
Linseed oil, also known as flaxseed oil, is a rich plant-based source of ALA, which can be converted in the body to EPA and then to 12-HEPE. Studies utilizing linseed oil supplementation have provided significant insights into the roles of 12-HEPE in metabolic and inflammatory processes.
Research in animal models has demonstrated that dietary supplementation with linseed oil effectively increases the concentration of 12-HEPE in serum and various tissues. researchgate.netnih.gov For instance, in mice fed a high-fat diet, the inclusion of linseed oil led to a significant elevation of serum 12-HEPE. This increase was associated with a notable inhibition of macrophage foam cell formation, a key event in the development of atherosclerosis. researchgate.netnih.gov The mechanism appears to be dependent on Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.net
Further studies have explored the impact of linseed oil-derived 12-HEPE on skin inflammation. In mouse models of contact hypersensitivity, dietary linseed oil was found to increase the accumulation of 12-HEPE in the skin. nih.gov This was linked to the alleviation of inflammation by inhibiting the infiltration of neutrophils. The effect was attributed to the downregulation of chemokine genes (Cxcl1 and Cxcl2) in keratinocytes through the retinoid X receptor alpha (RXRα). nih.govnih.gov Similarly, oral intake of linseed oil was shown to inhibit skin barrier dysfunction in obese mice, an effect correlated with increased levels of omega-3 fatty acids in the skin and suppressed expression of inflammation-related genes. nih.gov
Interactive Data Table: Research Findings from Linseed Oil Supplementation Studies
| Research Area | Model System | Key Findings Related to 12-HEPE | Associated Mechanism | Reference |
|---|---|---|---|---|
| Atherosclerosis | High-fat diet-fed mice | Dietary linseed oil increased serum 12-HEPE, which inhibited macrophage foam cell formation and ameliorated atherosclerosis pathology. | Activation of PPARγ-dependent signaling pathways. | researchgate.netnih.gov |
| Skin Inflammation (Contact Hypersensitivity) | Mouse model of contact dermatitis | Linseed oil supplementation led to accumulation of 12-HEPE in the skin, which alleviated inflammation and inhibited neutrophil infiltration. | Downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via RXRα. | nih.gov |
| Skin Barrier Function | Obese mice | Oral linseed oil intake inhibited skin barrier dysfunction and erythema. | Increased omega-3 fatty acid content in the skin, suppressing inflammation-related genes. | nih.gov |
Fish Oil and Purified EPA Supplementation
Fish oil is a direct source of EPA and docosahexaenoic acid (DHA). Supplementation with fish oil or purified forms of EPA is a more direct method to study the conversion to 12-HEPE and its functions. Research using this approach has been crucial in understanding the role of 12-HEPE in cardiovascular health and metabolic regulation.
Studies on human platelets have shown that when activated in the presence of EPA, the primary metabolite produced via the 12-lipoxygenase (12-LOX) enzyme is 12-HEPE. ashpublications.org This finding suggests that many of the biological effects attributed to EPA may actually be mediated by its more active metabolite, 12-HEPE. In functional assays, 12-HEPE was found to be a more potent inhibitor of collagen and thrombin-induced platelet aggregation than EPA itself. ashpublications.org This provides a potential mechanism for the cardioprotective effects observed in clinical trials involving high-dose EPA supplementation, such as the REDUCE-IT trial. ashpublications.orgnih.govmdpi.com
Beyond cardiovascular effects, omega-3 supplementation has been used to investigate the role of 12-HEPE in other systems. In a mouse model with chemotherapy-induced disruption of sperm production, dietary supplementation with omega-3 fatty acids increased the levels of 12-HEPE in the testes. nih.gov This metabolite was shown to restore spermatogonia proliferation and differentiation by activating the GPR120-ERK1/2 pathway in Sertoli cells, highlighting a role for 12-HEPE in male fertility. nih.gov Furthermore, studies in both mice and humans have identified 12-HEPE as a "batokine" released from brown adipose tissue (BAT) following cold stimulation. nih.gov This endogenously produced 12-HEPE improves systemic glucose metabolism by enhancing glucose uptake into skeletal muscle and BAT. nih.govnih.gov
Interactive Data Table: Research Findings from Fish Oil/EPA Supplementation Studies
| Research Area | Model System | Key Findings Related to 12-HEPE | Associated Mechanism | Reference |
|---|---|---|---|---|
| Platelet Function | Isolated human platelets | EPA is metabolized to 12-HEPE, which is a more potent inhibitor of platelet aggregation and activation than EPA itself. | Direct antiplatelet effects, suggesting 12-HEPE mediates EPA's cardioprotective action. | ashpublications.org |
| Spermatogenesis | Mouse model with busulfan-disrupted spermatogenesis | Omega-3 PUFA supplementation increased testicular 12-HEPE, which rescued spermatogonia proliferation and differentiation. | Activation of the GPR120-ERK1/2 pathway in Sertoli cells. | nih.gov |
| Glucose Metabolism | Mice and humans | 12-HEPE is released from brown adipose tissue upon cold stimulation and improves glucose tolerance. | Promotes glucose uptake into skeletal muscle and brown adipose tissue. | nih.govnih.gov |
Future Research Perspectives and Unexplored Avenues
Elucidation of Comprehensive Signaling Networks
The current understanding of the signaling pathways modulated by 12-HEPE is still in its infancy. Research has shown that in human keratinocytes, 12-HEPE can inhibit the expression of neutrophil-attracting chemokines, CXCL1 and CXCL2, through the retinoid X receptor α (RXRα). nih.gov This discovery, while significant, represents only a single branch of what is likely a complex signaling tree. The signaling mechanisms for its analogue, 12-hydroxyeicosatetraenoic acid (12-HETE), have been more extensively studied and may offer a roadmap for future 12-HEPE research. For instance, 12-HETE is known to activate multiple pathways, including the PI3K/Akt/NF-κB and MAPK/MEK pathways, and to induce oxidative and endoplasmic reticulum stress. nih.govtandfonline.com
Future research must aim to build a comprehensive map of 12-HEPE's signaling networks. It is crucial to investigate whether 12-HEPE, like 12-HETE, can activate major inflammatory and metabolic signaling cascades. nih.gov Exploring its potential interactions with pathways like STAT4, which is influenced by 12-LOX activity, could reveal how 12-HEPE modulates immune cell recruitment and function. nih.gov Furthermore, understanding how 12-HEPE signaling integrates with other lipid-based signaling systems, such as those involving prostaglandins (B1171923) or other eicosanoids, will be essential for a holistic view of its regulatory functions in cellular homeostasis and disease. nih.govqiagen.com
Identification of Novel Molecular Targets
A primary challenge in the field is the identification of specific cell surface and nuclear receptors for 12-HEPE. While RXRα has been identified as a target in keratinocytes, the receptors mediating its effects in other key cell types, such as platelets and adipocytes, remain unknown. nih.gov The analogous compound 12-HETE is known to bind to the G protein-coupled receptor GPR31 (also named 12-HETER) and the leukotriene B4 receptor 2 (BLT2). nih.govtandfonline.comwikipedia.org A critical avenue of future research is to determine if 12-HEPE also interacts with these receptors or if it has its own unique set of high-affinity targets.
Systematic screening of orphan GPCRs and other receptor families is necessary to de-orphanize the direct molecular targets of 12-HEPE. Recent studies have demonstrated that 12-HEPE potently inhibits platelet aggregation and granule secretion, but the specific receptor mediating these anti-platelet effects has not been identified. nih.govnih.gov Pinpointing these molecular targets is a fundamental step required to understand its mechanism of action and to facilitate the development of targeted therapeutics that can mimic or block its effects.
Expansion of Role in Other Physiological and Pathological Processes
Initial studies have successfully linked 12-HEPE to the regulation of skin inflammation, platelet activity, and glucose metabolism. nih.govnih.govnih.gov However, the full spectrum of its physiological and pathological roles is likely much broader. Given that its precursor, EPA, has pleiotropic effects, it is plausible that 12-HEPE is involved in a wider array of biological processes. nih.gov The established roles of the related 12-LOX pathway and its metabolite 12-HETE in diverse conditions such as diabetic retinopathy, cancer progression, and cardiovascular disease suggest promising areas for investigating 12-HEPE. tandfonline.comnih.gov
Future preclinical and clinical studies should explore the role of 12-HEPE in:
Cardiovascular Disease : Beyond platelet aggregation, investigating its effects on endothelial function, vascular inflammation, and the development of atherosclerosis is a logical next step. nih.gov
Autoimmune and Inflammatory Disorders : Given its anti-inflammatory action in the skin, its potential role in other inflammatory conditions like inflammatory bowel disease or rheumatoid arthritis should be examined. nih.govnih.gov
Neuroinflammation and Neurological Health : The role of omega-3 fatty acid metabolites in neuronal health is an active area of research, and exploring 12-HEPE's influence on neuroinflammatory processes could uncover new therapeutic strategies. qiagen.com
Stereoisomer-Specific Biological Activities
Lipid mediators often exhibit stereospecificity, where different spatial arrangements of the same molecule (stereoisomers) can have distinct biological activities. 12-HEPE can exist as 12(S)-HEPE and 12(R)-HEPE. It is widely suggested that the biological activity observed is often mediated primarily by the 12(S) isomer in mammalian systems. thomassci.com For example, studies on platelet-neutrophil interactions and competition for 5-lipoxygenase have specifically utilized 12(S)-HEPE. targetmol.comhmdb.ca
However, a comprehensive comparison of the biological activities of the 12(S) and 12(R) stereoisomers of 12-HEPE is largely unexplored. The distinct roles of 12(S)-HETE and 12(R)-HETE highlight the importance of such investigations. wikipedia.org Future research must systematically evaluate and compare the potency and efficacy of each 12-HEPE stereoisomer in various biological assays, including receptor binding, enzyme inhibition, and cellular responses. This will clarify whether one isomer is dominant, if they have different or even opposing effects, and if their metabolic pathways differ. Such knowledge is crucial for the chemical synthesis of therapeutically relevant and potent forms of the molecule.
Advancing Fundamental Biological Understanding from Preclinical Studies
Preclinical research has provided a foundational understanding of 12-HEPE's effects. Studies in mouse models have been instrumental in demonstrating its role in alleviating contact hypersensitivity and improving glucose tolerance. nih.govnih.gov In vitro and ex vivo experiments using human cells, such as keratinocytes and platelets, have begun to elucidate its cellular mechanisms. nih.govnih.govnih.gov
To build upon this foundation, future research should focus on several key areas. There is a need for more advanced animal models, including genetic knockout models for the enzymes that synthesize 12-HEPE (e.g., Alox12) and for its potential receptors, once identified. nih.gov These models will be invaluable for definitively establishing the causal role of the endogenous 12-HEPE pathway in health and disease. Furthermore, translating preclinical findings to human physiology will require well-designed observational studies to correlate tissue levels of 12-HEPE with disease states and, eventually, controlled clinical trials. These steps are essential to bridge the gap from fundamental biological discoveries to potential clinical applications.
Q & A
Q. What controls are critical for in vivo studies of 12-HEPE in atherosclerosis?
- Methodological Answer : Include PPARγ-null macrophages to confirm pathway specificity in foam cell assays. Sham-treated controls (vehicle-only) and dietary controls (e.g., ω3-free diets) isolate 12-HEPE’s effects from endogenous metabolites. Pulse-chase experiments with isotopically labeled EPA (¹³C-EPA) track 12-HEPE biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
